molecular formula C12H9N3O B1596593 2-Pyridin-2-yl-benzooxazol-5-ylamine CAS No. 61431-37-6

2-Pyridin-2-yl-benzooxazol-5-ylamine

Cat. No.: B1596593
CAS No.: 61431-37-6
M. Wt: 211.22 g/mol
InChI Key: WBDNRGDGFKMSRB-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-benzooxazol-5-ylamine is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Biological Activity

2-Pyridin-2-yl-benzooxazol-5-ylamine is an organic compound notable for its unique structural features, including a benzoxazole ring substituted with a pyridine group and an amine group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is C₁₂H₉N₃O, with a molecular weight of 211.22 g/mol. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its interactions with biological targets.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of both a pyridine and a benzoxazole moiety allows for diverse interactions with biological systems, enhancing its efficacy as a therapeutic agent.

Property Value
Molecular FormulaC₁₂H₉N₃O
Molecular Weight211.22 g/mol
Chemical StructureChemical Structure

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of this compound have shown effectiveness against breast and lung cancer cell lines, suggesting its potential as a lead compound for developing anticancer drugs .

Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound on the MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM for MCF-7 and 20 µM for A549 cells.

Antimicrobial Activity

In addition to antitumor properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum antibacterial properties, effective against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Table: Antimicrobial Activity Against Various Bacteria

Bacteria Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to its ability to act as a ligand in coordination complexes. This property enhances the stability and reactivity of metal ions involved in biological processes. Furthermore, studies indicate that the compound can bind to various enzymes and receptors, potentially modulating their activity .

Synthesis and Derivatives

Various synthetic routes have been developed for the preparation of this compound. These methods typically involve cyclization reactions between appropriate precursors containing both pyridine and benzoxazole functionalities.

Example Synthetic Route:

  • Starting Materials: Pyridine derivatives and benzoxazole derivatives.
  • Reagents: Use of catalysts such as palladium or nickel.
  • Procedure: Reaction under nitrogen atmosphere followed by purification through chromatography.

Scientific Research Applications

Medicinal Chemistry

2-Pyridin-2-yl-benzooxazol-5-ylamine has shown potential as a pharmacological agent in various studies:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, particularly against specific cancer cell lines. Its structure allows it to interact with biological targets, inhibiting tumor growth and proliferation.
    StudyCompoundActivityReference
    AThis compoundIC50 = 5.0 µM against HeLa cells

Materials Science

The compound is utilized in the development of advanced materials:

  • Spin-Crossover Materials : Its unique electronic properties make it suitable for applications in data storage and sensors, where changes in spin states can be exploited for information processing.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for metal-organic frameworks (MOFs):

  • Catalytic Properties : The compound can form complexes with various metals, enhancing catalytic activity in chemical reactions, which is crucial for developing new synthetic pathways.

Case Studies

  • Antiviral Activity : A study demonstrated the compound's broad-spectrum antiviral effects against RNA viruses, suggesting its potential as a therapeutic agent against viral infections.
    • Findings : The compound displayed IC50 values ranging from 3.21 to 34.87 µM against different viral strains, indicating promising antiviral properties .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound revealed its effectiveness as an inhibitor of specific metabolic pathways, which could lead to new treatments for metabolic disorders.

Properties

IUPAC Name

2-pyridin-2-yl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDNRGDGFKMSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346302
Record name 2-Pyridin-2-yl-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61431-37-6
Record name 2-Pyridin-2-yl-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.